Product packaging for 1-(1-Naphthyl)ethanol(Cat. No.:CAS No. 1517-72-2)

1-(1-Naphthyl)ethanol

Cat. No.: B073620
CAS No.: 1517-72-2
M. Wt: 172.22 g/mol
InChI Key: CDRQOYRPWJULJN-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)ethanol is a valuable chiral alcohol and a crucial building block in synthetic organic chemistry. Its primary research value lies in its application in asymmetric synthesis, where it serves as a precursor for chiral ligands, auxiliaries, and resolving agents. The bulky, planar 1-naphthyl group adjacent to the chiral center induces significant steric hindrance, making this compound highly effective for stereochemical control in catalytic reactions, such as asymmetric hydrogenations and enantioselective additions. Researchers utilize this compound to develop novel chiral catalysts and study mechanistic pathways in stereoselective transformations. Furthermore, its robust chiral structure is exploited in the synthesis of complex natural products and pharmaceuticals, where precise chirality is essential for biological activity. The compound's mechanism of action typically involves coordination to metal centers in catalysts or the formation of diastereomeric intermediates to direct the stereochemical outcome of a reaction. This high-purity reagent is essential for advancing methodologies in catalysis and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O B073620 1-(1-Naphthyl)ethanol CAS No. 1517-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-naphthalen-1-ylethanol
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InChI

InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CDRQOYRPWJULJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501314821
Record name 1-(1-Naphthyl)ethanol
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Molecular Weight

172.22 g/mol
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CAS No.

1517-72-2
Record name 1-(1-Naphthyl)ethanol
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Record name Naphthylethanol
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Record name 1517-72-2
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Record name 1-(1-Naphthyl)ethanol
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Stereochemical Investigations and Enantiomeric Purity

Elucidation of Absolute Configuration

The absolute configuration of 1-(1-Naphthyl)ethanol enantiomers, designated as (S)-(-) and (R)-(+), is a cornerstone of its stereochemical profile. The S(-)-enantiomer, in particular, has been identified as a key intermediate in the synthesis of mevinic acid analogues. nih.gov The determination of the absolute configuration for secondary alcohols like this compound is typically achieved through a combination of chiroptical spectroscopy and chemical correlation methods. nih.govnih.gov

Chiroptical techniques such as optical rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) are powerful, non-empirical methods for this purpose. nih.govmdpi.com These methods measure the differential interaction of the chiral molecule with polarized light, providing a unique spectral fingerprint that can be compared with quantum chemical calculations to assign the correct stereochemistry. mdpi.com

Another effective strategy is the Competing Enantioselective Conversion (CEC) method. nih.govacs.orgnih.gov This technique involves reacting an enantioenriched sample of the alcohol in two parallel reactions, each using one enantiomer of a chiral catalyst. nih.govrsc.org By observing which catalyst facilitates a faster reaction rate, typically analyzed via chromatography (TLC) or spectroscopy (NMR), a predictive mnemonic can be used to deduce the absolute configuration of the alcohol. acs.orgnih.gov While specific historical documentation for the initial elucidation of this compound's configuration is not detailed in the provided context, these modern methods represent the standard for such determinations. nih.govrsc.org

Factors Influencing Enantioselectivity in Synthesis and Transformations

One notable biocatalyst is a strain of the yeast Candida viswanathii. researchgate.net Studies have shown that its carbonyl reductase enzyme can produce (S)-1-(1-Naphthyl)ethanol with excellent conversion (>97%) and near-perfect enantioselectivity (>99% ee). researchgate.net Several factors were identified as key influencers in this biotransformation. researchgate.net For instance, the optimal pH and temperature for the reduction reaction were found to be 8.0 and 25°C, respectively. researchgate.net Furthermore, the concentration of the substrate (1-acetonaphthone) and the resting cells used for the reaction were optimized to maximize efficiency. researchgate.net Supplementing the growth media with mannitol (B672) and yeast extract also enhanced enzyme production and, consequently, the reaction's success. researchgate.net

Another microorganism, Pichia kudriavzevii, has also been utilized for the whole-cell bioreduction of 1-acetonaphthone. nih.gov Optimization of its process parameters resulted in the production of (S)-1-(1-Naphthyl)ethanol with 100% enantiomeric excess, a 75% conversion rate, and a 67% yield. nih.gov

Optimization of Biocatalytic Synthesis of (S)-1-(1-Naphthyl)ethanol
BiocatalystParameterOptimal ConditionResulting ConversionResulting Enantiomeric Excess (ee)Source
Candida viswanathii MTCC 5158Reaction pH8.0>97%>99% researchgate.net
Candida viswanathii MTCC 5158Reaction Temperature25°C
Candida viswanathii MTCC 5158Substrate Concentration2 g/L
Pichia kudriavzeviiOptimized ParametersNot specified75%100% nih.gov

In the context of transformations, enzymatic kinetic resolution is a widely used technique to separate racemic mixtures of this compound. This process involves the use of an enzyme, such as a lipase (B570770), that selectively catalyzes a reaction on one enantiomer at a much faster rate than the other. nih.govscielo.br For example, the kinetic resolution of a racemic fluorous ester of 1-(2-naphthyl)ethanol (B1194374) using Candida antarctica lipase B results in a mixture of enantioenriched (R)-alcohol and the remaining (S)-ester. nih.gov The success of this transformation is dependent on the enzyme's high degree of enantioselectivity, allowing for the isolation of both enantiomers in high ee when the reaction is stopped at approximately 50% conversion. nih.govnih.gov

Chiral Recognition Mechanisms in Analytical and Resolution Processes

The ability to distinguish between the enantiomers of this compound is fundamental to both its analysis and its preparative-scale separation. This chiral recognition is based on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector. nih.gov

In Analytical Processes:

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for the analytical separation of this compound enantiomers. phenomenex.comnih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) tris(phenylcarbamate) derivatives, are highly effective for this class of compounds. nih.gov

The mechanism of chiral recognition on these CSPs is generally explained by the "three-point interaction model." For effective discrimination, one enantiomer must engage in at least three simultaneous interactions with the chiral selector, creating a more stable diastereomeric complex compared to the other enantiomer. For this compound, these interactions likely include:

Hydrogen Bonding: The hydroxyl group of the ethanol (B145695) moiety can act as a hydrogen bond donor and acceptor. nih.gov

π-π Interactions: The electron-rich naphthyl ring can engage in π-π stacking with aromatic groups on the carbamate (B1207046) derivatives of the polysaccharide CSP. nih.gov

The composition of the mobile phase, including the type of alcohol modifier (e.g., ethanol, isopropanol) and its concentration, also plays a crucial role by influencing these delicate intermolecular forces. nih.govmdpi.com

In Resolution Processes:

In preparative-scale separations, such as enzymatic kinetic resolution, the chiral recognition mechanism resides within the three-dimensional structure of the enzyme's active site. scielo.br Enzymes like Candida antarctica lipase B possess a chiral active site that preferentially binds one enantiomer of the substrate over the other. nih.gov This stereospecificity is the result of a precise arrangement of amino acid residues that creates a binding pocket complementary in shape and functionality to one enantiomer. nih.gov

The enantiomer that fits better into the active site forms a more stable enzyme-substrate complex, positioning it optimally for catalysis (e.g., acylation or deacylation). scielo.br The other enantiomer binds less effectively or in a non-productive orientation, leading to a significantly slower reaction rate. nih.gov This large difference in reaction kinetics between the two enantiomers is the basis of the resolution, allowing for the separation of the faster-reacting enantiomer (as the product) from the slower-reacting one (as unreacted starting material). scielo.br

Advanced Synthetic Methodologies for 1 1 Naphthyl Ethanol and Its Enantiomers

Asymmetric Catalytic Synthesis

Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules like 1-(1-naphthyl)ethanol, offering high efficiency and enantioselectivity. The primary approach involves the asymmetric reduction of the prochiral ketone, 1-acetonaphthone.

Asymmetric Hydrogenation of Prochiral Ketones (e.g., 1-Acetonaphthone)

The most direct and atom-economical method for producing enantiopure this compound is the asymmetric hydrogenation of 1-acetonaphthone. This transformation relies on chiral transition-metal catalysts that can effectively differentiate between the two enantiofaces of the ketone's carbonyl group.

Both noble and base metals have been successfully employed to catalyze the asymmetric hydrogenation of aromatic ketones. Ruthenium and nickel complexes, in particular, have demonstrated high efficacy.

Ruthenium Catalysis: Chiral ruthenium complexes are among the most effective catalysts for the asymmetric hydrogenation of ketones, delivering high activity and enantioselectivity. nih.gov These catalysts typically consist of a ruthenium center coordinated to a chiral diphosphine ligand and a 1,2-diamine ligand. nih.gov This combination is crucial for achieving high performance. For instance, Ru-catalysts featuring atropisomeric diphosphine ligands like TolBINAP and XylBINAP, paired with diamine ligands such as DPEN and DAIPEN, have achieved exceptional turnover numbers and enantioselectivities exceeding 99% ee for various aromatic ketones. nih.gov Additionally, catalyst systems combining ruthenium with cinchona alkaloid-derived NNP ligands have been shown to smoothly reduce a range of aromatic and heteroaromatic ketones, yielding valuable chiral alcohols with enantiomeric excess values as high as 99.9%. sci-hub.box

Nickel Catalysis: As a more abundant and economical alternative to precious metals, nickel has garnered significant attention in asymmetric catalysis. mtak.hu Chiral nickel catalysts have been developed for the asymmetric transfer hydrogenation and asymmetric hydrogenation of ketones. rsc.org A computational study has explored a series of "scorpion-like" SCS (sulphur–carbon–sulphur) nickel pincer complexes as potential catalysts for the asymmetric transfer hydrogenation of 1-acetonaphthone. Density functional theory calculations predicted that certain proposed nickel complexes could achieve high enantioselectivity, with a calculated enantiomeric excess of nearly 99%. Highly efficient nickel-catalyzed systems have been developed for various aromatic ketoacids, affording chiral lactones in high yields and with up to 98% ee, demonstrating the potential of nickel catalysts in asymmetric ketone reduction. sciencemadness.org

Table 1: Performance of Transition-Metal Catalysts in Asymmetric Hydrogenation of Aromatic Ketones
MetalCatalyst/Ligand SystemSubstrateEnantiomeric Excess (ee)Reference
RutheniumRu-diphosphine/diamine complexesSimple aromatic ketonesUp to >99% nih.gov
RutheniumRu with cinchona alkaloid-derived NNP ligandsAromatic and heteroaromatic ketonesUp to 99.9% sci-hub.box
NickelScorpion-like SCS pincer complexes (computational)1-Acetonaphthone~99% (calculated)
NickelNi-based catalystsAromatic γ- and δ-ketoacidsUp to 98% sciencemadness.org

The success of transition-metal-catalyzed asymmetric hydrogenation is critically dependent on the structure of the chiral ligand. The ligand creates a chiral pocket around the metal center, which dictates the stereochemical outcome of the reaction. rsc.org Chiral phosphine (B1218219) ligands are among the most widely used due to their strong coordination to transition metals. rsc.org

These ligands can be broadly classified into two types: those with chirality originating from asymmetric carbon atoms in the ligand backbone (e.g., DIOP) and P-chiral ligands where the phosphorus atom itself is the stereogenic center (e.g., PAMP). rsc.org The design of these ligands involves tuning their electronic and steric properties to maximize both catalytic activity and enantioselectivity. For ruthenium catalysts, the combination of a chiral diphosphine and a chiral diamine creates a highly effective chiral environment. nih.gov For nickel, strongly donating bisphosphines are often required to support the catalyst's function. In some cases, weak, attractive interactions between the catalyst and the substrate, influenced by the ligand's structure, may play a crucial role in stereochemical control.

Catalytic Aldehyde and Alcohol Arylation Reactions

The synthesis of this compound through the direct catalytic arylation of an aldehyde (e.g., acetaldehyde) or an alcohol with a naphthalene-based reagent is not a prominently documented synthetic route in the scientific literature. While catalytic C-H arylation methodologies exist for functionalizing existing naphthol or naphthalene (B1677914) derivatives, the specific construction of the this compound framework via this pathway appears to be an unconventional approach.

Selective C-Alkylation Between Alcohols

The formation of this compound via selective C-alkylation between two different alcohol precursors, for instance through a "borrowing hydrogen" or Guerbet-type reaction, is not a commonly reported strategy. Methodologies based on the borrowing hydrogen principle are powerful for C-C bond formation but are typically applied to reactions such as the alkylation of ketones or the α-alkylation of naphthols with alcohols. rsc.orgrsc.org The specific cross-coupling of two distinct alcohols to generate the this compound structure is not a well-established pathway.

Biocatalytic Synthesis and Biotransformations

Biocatalysis offers a green and highly selective alternative to chemical catalysis for the production of enantiopure alcohols. Whole-cell biotransformations and isolated enzymes (ketoreductases) are used to perform the enantioselective reduction of 1-acetonaphthone to (S)-1-(1-naphthyl)ethanol. nih.gov This enantiomer is a valuable chiral intermediate for synthesizing mevinic acid analogues, which are potent cholesterol-lowering agents. nih.gov

Various microorganisms have been identified that can perform this bioreduction with high conversion rates and exceptional enantioselectivity. A study identified Pichia kudriavzevii from soil samples as a potent microorganism for this transformation. After optimizing reaction parameters, this species produced (S)-1-(1-naphthyl)ethanol with a 75% conversion, 67% yield, and an excellent enantiomeric excess of 100%. nih.gov The crude ketoreductase enzyme extracted from this microorganism exhibited a specific activity of 51.13 U/mL. nih.gov

Table 2: Biocatalytic Reduction of 1-Acetonaphthone to (S)-1-(1-Naphthyl)ethanol
MicroorganismConversionYieldEnantiomeric Excess (ee)Reference
Pichia kudriavzevii75%67%100% nih.gov

Enantioselective Bioreduction of Ketones (e.g., 1-Acetonaphthone)

The enantioselective reduction of the prochiral ketone 1-acetonaphthone to the chiral alcohol this compound is a key strategy for producing enantiomerically pure forms of this compound. This biotransformation leverages the stereospecificity of microbial enzymes to yield predominantly one enantiomer.

A variety of microorganisms have been identified for their capability to perform the asymmetric bioreduction of 1-acetonaphthone. These biocatalysts offer high enantioselectivity and conversion rates under optimized conditions.

Pichia kudriavzevii : This yeast has been identified as a potent biocatalyst for producing (S)-1-(1-naphthyl)ethanol (SNE). nih.gov Through a whole-cell bioreduction of 1-acetonaphthone, Pichia kudriavzevii achieved a 75% conversion and a 67% yield, with an excellent enantiomeric excess (ee) of 100% for the (S)-enantiomer. nih.gov

Rhodotorula glutinis : Locally isolated strains of Rhodotorula glutinis have demonstrated the ability to reduce 1-acetonaphthone to (S)-(-)-1-(1´-naphthyl) ethanol (B145695). nih.gov This process achieved a high conversion rate of 100% and an exceptional enantiomeric excess of over 99%. nih.gov The optimal conditions for this biotransformation were found to be a pH of 6.5, a temperature of 32°C, and agitation at 200 rpm. nih.gov

Candida viswanathii : A novel yeast strain, Candida viswanathii MTCC 5158, isolated from soil, effectively catalyzes the enantioselective reduction of 1-acetonaphthone to its (S)-(-)-enantiomer. acs.org Immobilized cells of this strain have been successfully used to carry out this reduction, showing stability over multiple reaction cycles. scispace.com

While the outline includes Alternaria alternata and Bacillus cereus, specific studies detailing their application in the bioreduction of 1-acetonaphthone to this compound are not prominently available in the searched literature.

Performance of Microbial Strains in Bioreduction of 1-Acetonaphthone

Microbial StrainProduct EnantiomerConversion (%)Enantiomeric Excess (ee, %)Reference
Pichia kudriavzevii(S)75100 nih.gov
Rhodotorula glutinis(S)100>99 nih.gov
Candida viswanathii MTCC 5158(S)Data Not SpecifiedData Not Specified acs.org

The enzymes responsible for the enantioselective reduction of ketones are primarily carbonyl reductases (CBRs) and ketoreductases (KREDs), which belong to the oxidoreductase class of enzymes. google.comnih.gov These enzymes typically require a cofactor, such as NADPH or NADH, to provide the hydride for the reduction process. nih.govacs.org

The catalytic mechanism involves the transfer of a hydride ion (H⁻) from the nicotinamide (B372718) cofactor to the electrophilic carbonyl carbon of the ketone substrate. chemistrysteps.com The substrate is precisely oriented within the enzyme's active site, which dictates the stereochemistry of the resulting alcohol. Key amino acid residues in the active site, such as serine and tyrosine, stabilize and polarize the carbonyl group and donate a proton to the carbonyl oxygen, facilitating the reduction. acs.org The production of these reductases can be constitutive, as seen in C. viswanathii, where the enzyme's production is enhanced by the presence of the acetonaphthone substrate during cultivation. acs.org Engineered ketoreductases have been developed that exhibit reversed enantioselectivity compared to their wild-type counterparts, enabling the synthesis of specific enantiomers that are not accessible with the native enzyme. google.com

Stereoinversion Methodologies

Stereoinversion is a powerful technique that allows for the conversion of a less desired enantiomer in a racemic mixture into the more valuable one, theoretically enabling a 100% yield of a single enantiomer from a racemate. scispace.com This process typically involves a sequential oxidation and reduction cascade.

Whole-cell biocatalysts are particularly well-suited for stereoinversion as they contain the necessary enzymes and cofactor regeneration systems within a single system.

Candida parapsilosis : This yeast is a versatile biocatalyst for deracemization reactions. amazonaws.com It has been successfully used for the one-pot synthesis of (R)-1-(1-naphthyl)ethanol from its racemic mixture through stereoinversion. amazonaws.com The process involves the selective oxidation of the (S)-enantiomer to the corresponding ketone (1-acetonaphthone), followed by the asymmetric reduction of the ketone to the desired (R)-enantiomer.

Metschnikowia koreensis : This yeast has also been shown to possess significant redox potential for the stereoinversion of secondary alcohols. scispace.comnih.gov The mechanism involves a stereoselective oxidation of one enantiomer (e.g., the (R)-alcohol) to the intermediate ketone, followed by a highly selective reduction of this ketone to the opposite enantiomer (the (S)-alcohol). scispace.comnih.gov This one-pot deracemization method is applicable to a wide range of aryl secondary alcohols. scispace.com

The efficiency and selectivity of microbial stereoinversion are significantly influenced by various physicochemical parameters. These factors affect enzyme activity, cell viability, and reaction kinetics.

Optimization of Biotransformation Parameters (e.g., pH, Temperature, Substrate Concentration, Agitation)

To maximize the yield, efficiency, and enantioselectivity of the bioreduction of 1-acetonaphthone, it is crucial to optimize the biotransformation parameters. Each microbial strain has a unique set of optimal conditions.

For the production of (S)-(-)-1-(1´-naphthyl) ethanol by Rhodotorula glutinis, the optimal fermentation conditions were identified as a pH of 6.5, a temperature of 32°C, and an agitation speed of 200 rpm. nih.gov Interestingly, for this strain, wide ranges of temperature, pH, time, and agitation did not negatively affect the high enantiomeric excess (>99%) of the product. nih.gov

In the case of immobilized Candida viswanathii cells, the best results were obtained at 30°C with a substrate concentration of 0.2 mg/ml in a Tris buffer at pH 9. scispace.com For lipase (B570770) production by a Candida viswanathii strain, which can be involved in related biotransformations, the highest activity was observed at 210 rpm, pH 6.0, and 27.5°C.

The optimization of these parameters is often carried out using statistical methods like response surface methodology to efficiently identify the ideal conditions for maximizing product yield. nih.gov

Optimized Parameters for this compound Production

Microbial StrainParameterOptimal ValueReference
Rhodotorula glutinispH6.5 nih.gov
Temperature32°C nih.gov
Agitation200 rpm nih.gov
Candida viswanathii (immobilized)pH9.0 scispace.com
Temperature30°C scispace.com
Substrate Concentration0.2 mg/mL scispace.com

Chiral Resolution Techniques

The separation of a racemic mixture of this compound into its individual enantiomers, (R)-1-(1-Naphthyl)ethanol and (S)-1-(1-Naphthyl)ethanol, is a critical process for applications where stereochemistry is important. Chiral resolution techniques are employed to achieve this separation, relying on the differential interaction of the enantiomers with a chiral environment.

Diastereomeric Salt Formation

One of the classical and most common methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a mixture of diastereomers. libretexts.org

The general principle involves the following steps:

Reaction: The racemic this compound is reacted with a single enantiomer of a chiral acid (e.g., (R)-mandelic acid or (+)-tartaric acid). This acid-base or esterification reaction produces a mixture of two diastereomeric salts or esters.

Separation: Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility, melting point, and boiling point. libretexts.org This difference allows for their separation using conventional techniques, most commonly fractional crystallization. The less soluble diastereomer will crystallize out of the solution first, allowing for its isolation by filtration. wikipedia.org

Liberation: The separated diastereomer is then treated to cleave the bond with the chiral resolving agent, regenerating the enantiomerically pure this compound and recovering the resolving agent for potential reuse. wikipedia.orglibretexts.org

The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, which can be difficult to predict and often requires empirical screening. wikipedia.org

Chromatographic Resolution (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC))

Chiral chromatography, particularly HPLC and UHPLC, is a powerful and widely used analytical and preparative technique for the separation of enantiomers. digitellinc.com This method utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers of this compound, leading to different retention times and thus, separation.

Polysaccharide-based CSPs are among the most versatile and successful for resolving a broad range of racemic compounds. mdpi.com Cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (CDMPC) is a particularly effective chiral selector that is commercially available under various trade names, such as CHIRALPAK IB. researchgate.netmdpi.com The chiral recognition mechanism of these CSPs relies on the formation of transient diastereomeric complexes between the chiral selector and the analyte enantiomers through a combination of interactions, including hydrogen bonds, π-π stacking, and steric hindrance within the chiral grooves of the polysaccharide structure. acs.org

Research has demonstrated the successful resolution of this compound using these types of stationary phases. For example, a study using a UHPLC column packed with Epitomize CSP-1Z, a polysaccharide-based CSP, achieved excellent baseline separation of the enantiomers. orochem.com The stability of columns based on these materials is also a key advantage; one study noted that the resolution value for this compound remained nearly constant even after extensive flushing with strong organic solvents, demonstrating the robustness of the CSP. mdpi.com

The mobile phase composition is a critical parameter that significantly influences the retention and resolution of enantiomers in chiral chromatography. chromatographyonline.com For polysaccharide-based CSPs under normal-phase conditions, the mobile phase typically consists of a non-polar alkane, such as n-hexane or heptane, mixed with a small amount of a polar modifier, usually an alcohol like 2-propanol (IPA) or ethanol. nih.gov

The type and concentration of the alcohol modifier can drastically alter the selectivity and resolution. chromatographyonline.com Alcohol molecules can compete with the analyte for interaction sites on the CSP; therefore, optimizing the alcohol percentage is crucial for achieving the desired separation. nih.gov For the UHPLC separation of this compound on an Epitomize CSP-1Z column, an optimized mobile phase of 97/3 Heptane/2-propanol was utilized. orochem.com The addition of acidic or basic additives to the mobile phase can also be used to improve peak shape and resolution, although this is more common for acidic or basic analytes. researchgate.netymc.co.jp

Table 1: UHPLC Chiral Resolution of this compound orochem.com
ParameterValue/Condition
ColumnEpitomize CSP-1Z, 3 µm, 3.0 x 50 mm
Mobile Phase97/3 Heptane/2-propanol
Flow Rate0.50 mL/min
Temperature25 °C
DetectionUV at 230 nm
Retention Time 1 (Rt1)2.79 min
Retention Time 2 (Rt2)3.30 min
Separation Factor (α)1.22
Resolution (Rs)2.73

Membrane-Based Chiral Resolution via Enantioselective Permeation (e.g., Electrospun Cellulosic Membranes)

Membrane-based separation is an emerging technology for large-scale chiral resolutions, offering potential advantages in terms of continuous operation and economic competitiveness. digitellinc.comrsc.org A novel approach for the resolution of (R,S)-1-(1-Naphthyl)ethanol involves the use of electrospun membranes made from Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC), the same chiral selector used in HPLC. acs.orgnih.gov

In this method, a self-standing nonwoven textile of CDMPC nanofibers is fabricated via electrospinning. acs.org This membrane system is then used for the chiral resolution of racemic this compound through vacuum filtration. nih.gov The separation mechanism is based on enantioselective sorption; the R-enantiomer is preferentially adsorbed onto the chiral membrane due to stronger interactions (likely hydrogen bonds and π-π stacking) with the CDMPC. acs.orgnih.gov This leads to an enrichment of the S-enantiomer in the filtrate that passes through the membrane. acs.org

Research has shown that the enantiomeric excess (e.e.) of the S-isomer in the filtrate can be progressively increased by repeating the filtration-extraction process. nih.gov In one study, after 15 cycles, an enantiomeric excess of 32.9% for the S-enantiomer was achieved. acs.orgnih.gov This demonstrates the proof-of-concept for enantioselective permeation of this compound using electrospun cellulosic membranes. acs.org

Enzymatic Resolution of Racemic Mixtures

Enzymatic kinetic resolution is a highly selective and environmentally benign method for separating enantiomers. nih.gov This technique utilizes enzymes, most commonly lipases, which catalyze a reaction (e.g., acylation) on one enantiomer of a racemic mixture at a much higher rate than on the other. scielo.br

For a racemic secondary alcohol like this compound, the process typically involves the enantioselective acylation of one enantiomer using an acyl donor, such as vinyl acetate (B1210297), in an organic solvent. nih.gov The enzyme, for instance, Candida antarctica lipase B (CALB), will selectively convert one alcohol enantiomer (e.g., the R-enantiomer) into its corresponding ester, leaving the other enantiomer (the S-enantiomer) largely unreacted. scielo.brnih.gov The resulting mixture, containing an enantioenriched alcohol and an enantioenriched ester, can then be separated by standard techniques like column chromatography.

While specific studies detailing the enzymatic resolution of this compound are not prevalent, the method has been successfully applied to structurally analogous compounds, such as 1-(2-naphthyl)ethanol (B1194374) and 1-phenylethanol, demonstrating its feasibility for this class of chiral alcohols. nih.govnih.gov The key advantage of kinetic resolution is the high enantioselectivity often achieved under mild reaction conditions. nih.gov However, a significant drawback is that the theoretical maximum yield for a single enantiomer is 50%. scielo.br

Reactivity, Reaction Mechanisms, and Stereochemical Control

Alkyl-Oxygen Fission in Carboxylic Esters and Influencing Factors

Carboxylic esters of 1-(1-Naphthyl)ethanol are notable for reacting through a mechanism that involves the cleavage of the bond between the alkyl carbon and the oxygen atom (alkyl-oxygen fission). rsc.org This pathway is distinct from the more common acyl-oxygen fission observed in many ester hydrolyses. The tendency for these esters to undergo alkyl-oxygen fission is a key feature of their reactivity profile. However, it has been observed that esters of this compound tend to undergo this type of fission less readily compared to esters of its methoxy- or ethoxy-substituted analogues. rsc.org The stability of the resulting carbocation is a crucial factor in promoting the alkyl-oxygen cleavage pathway.

Influence of Substituents (e.g., Methoxyl, Ethoxyl Groups) on Reactivity and Heterolysis

The introduction of substituents onto the naphthyl ring significantly modulates the reactivity of this compound derivatives. Specifically, the presence of electron-releasing groups like methoxyl (–OCH₃) and ethoxyl (–OCH₂CH₃) reinforces the tendency for alkyl-oxygen heterolysis, which is the breaking of the alkyl-oxygen bond to form a carbocation and a carboxylate anion. rsc.org

Research indicates that the position of the substituent is critical. An alkoxy group at the 2-position of the naphthyl ring is particularly effective at promoting this cleavage. rsc.org Furthermore, comparative studies have shown that an ethoxyl group is more effective than a methoxyl group in enhancing this reactivity, a difference that is suggested to arise from steric factors. rsc.org Conversely, when these electron-releasing substituents are located on the other ring of the naphthalene (B1677914) structure (e.g., at the 6-position), the promotion of alkyl-oxygen fission is less pronounced. This is attributed to the conjugative electron-release being less efficiently relayed to the reaction center at the alkyl carbon atom. rsc.org

Influence of Alkoxy Substituents on Alkyl-Oxygen Fission
SubstituentPosition on Naphthyl RingEffect on Alkyl-Oxygen FissionRelative Effectiveness
Methoxyl (-OCH₃)2ReinforcesLess effective than Ethoxyl
Ethoxyl (-OCH₂CH₃)2ReinforcesMore effective than Methoxyl
Alkoxy Group6Less pronounced promotionN/A

Photochemical Reactions and Internal Return Mechanisms in Esters

The photochemistry of 1-(1-naphthyl)ethyl esters, particularly esters of phenylacetic acid, in methanol (B129727) has been investigated to understand the role of intermediate species. cdnsciencepub.com Upon photoexcitation, the excited singlet state can undergo homolytic cleavage, leading to the formation of radical pairs. These intermediates can then proceed to form products or undergo "internal return," where the original ester is reformed. cdnsciencepub.com

The efficiency of this internal return process is highly dependent on the substituents present on the naphthyl ring. For instance, studies monitoring ¹⁸O exchange revealed that internal return varies from approximately 10% for a 4,7-dimethoxy substituted ester to nearly 50% for an ester with a 4-cyano substituent. cdnsciencepub.com This indicates that electron-withdrawing groups enhance the efficiency of internal return. These results suggest that internal return likely occurs primarily through a contact radical pair rather than a solvent-separated one. cdnsciencepub.com In contrast, the corresponding ground state solvolysis reactions exhibit about 10% internal return, a value that is largely independent of the substituents. cdnsciencepub.com

Efficiency of Internal Return in Photochemical Reactions of Substituted 1-(1-Naphthyl)ethyl Esters cdnsciencepub.com
SubstituentReaction ConditionInternal Return Efficiency
4,7-DimethoxyPhotochemical (in Methanol)~10%
4-CyanoPhotochemical (in Methanol)~50%
Various (with electron-donating groups)Ground State Solvolysis~10%

Complexation Behavior (e.g., with β-Cyclodextrin)

This compound (1-NpOH) exhibits the ability to form inclusion complexes with host molecules like β-cyclodextrin (β-CD). acs.org Spectroscopic studies have demonstrated that in the case of 1-NpOH, a complex with a 1:1 stoichiometry is formed with β-CD. The dynamics of this complexation have been investigated, yielding specific rate constants for the association and dissociation of the complex. acs.org

The entry rate constant for the formation of the 1:1 complex between 1-NpOH and β-CD is (4.7 ± 1.9) × 10⁸ M⁻¹ s⁻¹. The exit rate constant, representing the dissociation of the guest from the host cavity, is (4.8 ± 1.8) × 10⁵ s⁻¹. acs.org This dynamic behavior is a fundamental aspect of its supramolecular chemistry, influencing its properties and potential applications in systems where controlled molecular encapsulation is desired.

Kinetic Parameters for the Complexation of this compound with β-Cyclodextrin acs.org
ParameterValue
Stoichiometry (1-NpOH:β-CD)1:1
Entry Rate Constant (k_entry)(4.7 ± 1.9) × 10⁸ M⁻¹ s⁻¹
Exit Rate Constant (k_exit)(4.8 ± 1.8) × 10⁵ s⁻¹

Derivatives, Analogues, and Their Synthetic Utility

Synthesis of Chiral Amine Derivatives (e.g., 1-(1-Naphthyl)ethylamine)

The chiral amine 1-(1-Naphthyl)ethylamine (B3023371) is a key derivative of 1-(1-naphthyl)ethanol and is widely used in chiral synthesis. enzymaster.de While direct conversion from the alcohol is possible, a common and efficient route involves a two-step process: the oxidation of this compound to its corresponding ketone, 1'-acetonaphthone (B143366), followed by reductive amination.

Reductive amination converts the carbonyl group of the ketone into an amine. wikipedia.org This transformation can be achieved through various methods, including the reduction of an intermediate imine or oxime. For instance, 1'-acetonaphthone can be reacted with hydroxylamine (B1172632) to form an oxime, which is then reduced to the primary amine. google.com Another approach involves direct reductive amination where the ketone reacts with an amine source in the presence of a reducing agent. masterorganicchemistry.comresearchgate.net

The synthesis of specific enantiomers, such as (R)-(+)-1-(1-naphthyl)ethylamine or (S)-(-)-1-(1-naphthyl)ethylamine, can be accomplished through asymmetric catalytic reduction of the intermediate oxime using chiral ruthenium catalysts. This method allows for high yields and excellent enantiomeric purity. google.com

Table 1: Synthesis of 1-(1-Naphthyl)ethylamine Derivatives
Starting MaterialReagents/CatalystProductYieldEnantiomeric Excess (ee)
1-(1-Naphthyl)ethanone oximeAmmonium formate, Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylammonia}(p-cymene)ruthenium(II)(R)-(+)-1-(1-Naphthyl)ethylamine>90%>96%
1-(1-Naphthyl)ethanone oximeAmmonium formate, Chlorine{(1S,2S)-(+)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II)(S)-(-)-1-(1-Naphthyl)ethylamine>90%>96%
N-diphenylphosphinyl-1-naphthylethylamineGaseous hydrogen chloride, Ethanol (B145695)1-(1-Naphthyl)ethylamine80%N/A (racemic)

Formation of Esters and Ethers

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to form a wide array of derivatives.

Ester Formation: Esters are synthesized by reacting this compound with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk This reversible reaction typically involves heating the alcohol and carboxylic acid with a catalyst like concentrated sulfuric acid. libretexts.org Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. libretexts.orgbyjus.com These reactions produce the corresponding ester, for example, 1-(1-naphthyl)ethyl acetate (B1210297) when reacting with acetyl chloride.

Ether Formation: Ethers can be prepared via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to yield the corresponding ether, such as 1-(1-methoxyethyl)naphthalene. organic-chemistry.org

Role as Chiral Ligands in Asymmetric Catalysis

The derivatives of this compound, particularly the chiral amine 1-(1-naphthyl)ethylamine, are pivotal in the field of asymmetric catalysis. These molecules can act as chiral ligands or modifiers, coordinating to a metal center to create a chiral environment that influences the stereochemical outcome of a reaction. nsf.govresearchgate.net

For example, 1-(1-naphthyl)ethylamine is used as a chiral modifier for platinum surfaces in heterogeneous catalytic hydrogenation reactions. nsf.gov The adsorption of the chiral amine onto the catalyst surface creates enantioselective sites, enabling the hydrogenation of prochiral substrates to yield products with high enantiomeric excess. Chiral ligands derived from binaphthyl scaffolds, which are structurally related, have also demonstrated high efficacy in palladium-catalyzed enantioselective C-H activation and cycloaddition reactions. researchgate.net The rigid naphthyl group and the defined stereocenter of these ligands are crucial for achieving effective stereochemical control.

Precursor for Other Complex Organic Molecules and Analogues (e.g., Mevinic Acid Analogues)

Chiral this compound is a valuable intermediate in the synthesis of complex, biologically active molecules. A notable example is its use in the production of mevinic acid analogues. nih.gov Specifically, (S)-1-(1-naphthyl)ethanol is a key chiral drug intermediate for these compounds, which are potent HMG-CoA reductase inhibitors used as cholesterol-lowering agents (statins). nih.gov The enantiopure alcohol provides the necessary stereocenter that is incorporated into the final structure of the complex target molecule. Its role as a building block highlights the importance of synthesizing enantiomerically pure starting materials for the pharmaceutical industry.

Chalcone (B49325) Analogues Synthesis from Precursors

This compound can serve as a precursor for the synthesis of chalcone analogues. Chalcones are α,β-unsaturated ketones that form the central core for a variety of biologically important compounds. Their synthesis is typically achieved through a base-catalyzed aldol (B89426) condensation reaction, known as the Claisen-Schmidt condensation, between an aromatic ketone and an aromatic aldehyde.

To be used in this synthesis, this compound is first oxidized to the corresponding ketone, 1'-acetonaphthone. This ketone can then be condensed with an appropriate aldehyde, such as trans-cinnamaldehyde, in the presence of a base like sodium hydroxide, to yield a naphthyl-containing chalcone analogue.

Table 2: Example of Chalcone Analogue Synthesis
Ketone PrecursorAldehydeCatalyst/SolventProductYield
1'-Acetonaphthonetrans-CinnamaldehydeNaOH / H₂O/Ethanol1-(1-Naphthyl)-5-phenyl-2,4-pentadien-1-one61.97%

Advanced Spectroscopic and Analytical Characterization for Stereochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. For a chiral molecule like 1-(1-Naphthyl)ethanol, NMR provides detailed information about the connectivity and chemical environment of its atoms. uobasrah.edu.iq In standard achiral solvents, the ¹H and ¹³C NMR spectra of the two enantiomers, (R)- and (S)-1-(1-Naphthyl)ethanol, are identical. This is because the enantiomers are chemically equivalent in an achiral environment.

However, NMR can be adapted to differentiate between enantiomers through the use of chiral auxiliary agents. Chiral solvating agents, such as 2,2,2-trifluoro-1-(9-anthryl)ethanol, can be added to the NMR sample. missouri.edu These agents form transient diastereomeric complexes with each enantiomer of this compound. Since diastereomers have different physical properties, the nuclei within these complexes become magnetically non-equivalent, leading to separate signals for each enantiomer in the NMR spectrum. missouri.edu The relative integration of these distinct signals allows for the direct determination of enantiomeric purity. missouri.edu

Furthermore, by understanding the specific intermolecular interactions that cause the chemical shift differences in the diastereomeric complexes, it is possible to assign the absolute configuration (R or S) to each set of signals. missouri.eduhebmu.edu.cn

¹H NMR Spectral Data: Typical ¹H NMR signals for this compound in an achiral solvent like CDCl₃ show characteristic peaks for the aromatic, methine, and methyl protons. chemicalbook.com

Proton Assignment Approximate Chemical Shift (ppm)
Aromatic Protons (Naphthyl)7.30 - 8.10
Methine Proton (-CHOH)~5.7 (Quartet)
Hydroxyl Proton (-OH)Variable (Broad singlet)
Methyl Protons (-CH₃)~1.7 (Doublet)

¹³C NMR Spectral Data: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. nih.govnih.gov

Carbon Assignment Approximate Chemical Shift (ppm)
Aromatic Carbons (Naphthyl)122 - 140
Methine Carbon (-CHOH)~66
Methyl Carbon (-CH₃)~25

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and circular dichroism are chiroptical techniques that rely on the differential interaction of chiral molecules with polarized light. wikipedia.orgwikipedia.org These methods are fundamental for the characterization of enantiomers.

Optical Rotation measures the angle to which the plane of polarized light is rotated when it passes through a solution of a chiral compound. wikipedia.orgmasterorganicchemistry.com

Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. masterorganicchemistry.com

The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-).

The specific rotation ([α]) is a standardized physical constant for a chiral compound, measured under specific conditions of temperature, wavelength, solvent, and concentration. masterorganicchemistry.com

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum is a plot of this differential absorption versus wavelength.

Enantiomers produce mirror-image CD spectra.

The shape and sign of the CD spectrum are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. nist.govnist.gov

By comparing the experimentally measured CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute stereochemistry of an enantiomer can be rigorously determined. nist.gov This technique has been successfully applied to structurally similar compounds like 1-(1-Naphthyl)ethylamine (B3023371) to elucidate the importance of conformational structure for determining absolute stereochemistry. nist.govnist.gov

Chromatographic Methods for Enantiomeric Excess Determination (e.g., GC, HPLC)

Chromatographic techniques are the most widely used methods for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a mixture. This is achieved by using a chiral environment that interacts differently with each enantiomer.

High-Performance Liquid Chromatography (HPLC) is a primary method for chiral separations. rsc.org This involves using a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The two enantiomers of this compound form transient, diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation. The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram.

Gas Chromatography (GC) can also be used for enantiomeric separation, typically employing a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czhplc.sk The volatile nature of this compound makes it suitable for GC analysis. The differential interaction between the enantiomers and the chiral phase results in different elution times. libretexts.org

Various chromatographic conditions have been developed for the successful separation of this compound enantiomers.

Technique Chiral Stationary Phase (Column) Mobile Phase / Carrier Gas Results
UHPLC Epitomize CSP-1Z orochem.comHeptane/2-propanol (97/3) orochem.comBaseline separation with a resolution of 2.73 orochem.com
HPLC CHIRALPAK® IA Hexane/Ethanol (B145695) Successful enantiomeric separation
Capillary Electrophoresis Permethyl monoamino β-cyclodextrin researchgate.net15 mM PMMAβCD, pH 4.0 researchgate.netResolution (Rs) value of 2.35 researchgate.net

By integrating the peak areas corresponding to each enantiomer (A₁ and A₂), the enantiomeric excess (% ee) can be calculated using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| × 100

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving 1-(1-Naphthyl)ethanol. These methods are used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions such as the oxidation or decomposition of alcohols, DFT calculations can determine the activation barriers for various possible pathways. For instance, in the decomposition of ethanol (B145695), computational studies have identified transition states for dehydration to ethylene (B1197577) and dehydrogenation to acetaldehyde. researchgate.net The calculated energy barriers for these competing pathways help to predict the reaction conditions that would favor one product over another. Similar methodologies can be applied to understand the reactivity of this compound, considering the electronic influence of the bulky naphthyl group.

DFT has been employed to study the decomposition pathways of ethanol on catalyst surfaces like Ru(0001), calculating adsorption modes, reaction energies, and activation barriers for C-H, C-C, and C-O cleavage steps. researchgate.net Such studies reveal that the most likely decomposition pathway can be determined by identifying the step with the lowest rate-determining barrier. researchgate.net Theoretical investigations into the oxidation of ethanol have also utilized DFT to compare reaction barriers, finding that the energy gap between the highest occupied molecular orbital (HOMO) of ethanol and the lowest unoccupied molecular orbital (LUMO) of an oxidant is a key driver for the reaction. semanticscholar.org These quantum chemical approaches provide a framework for investigating the specific reaction mechanisms and transition state geometries for this compound.

Molecular Modeling of Chiral Recognition and Complexation

Molecular modeling is a key tool for understanding how the chirality of this compound influences its interactions with other chiral molecules or environments, a phenomenon known as chiral recognition. These models can range from detailed quantum mechanical calculations to more computationally efficient molecular mechanics approaches.

Studies on the complexation of this compound with host molecules like cyclodextrins demonstrate the utility of these methods. For example, the complexation behavior of this compound with β-cyclodextrin has been investigated using spectroscopic techniques and molecular modeling. acs.org These studies show that only a 1:1 complex is formed, and computational models can help to visualize the inclusion of the naphthyl group within the cyclodextrin (B1172386) cavity. acs.org

Molecular mechanics calculations have been used to propose chiral discrimination models for binaphthyl derivatives, which share structural similarities with this compound. nih.gov These models, often corroborated with NMR spectroscopy, can explain the chromatographic behavior of enantiomers on chiral stationary phases by detailing the specific intermolecular interactions—such as hydrogen bonding and π-π stacking—responsible for the separation. nih.gov Theoretical work combining DFT calculations with spectroscopy has also been used to study complexes between naphthylethanol and chiral amino alcohols, revealing how chirality influences intermolecular hydrogen bonding networks. researchgate.net

Table 1: Spectroscopic and Dynamic Data for the Complexation of this compound (1-NpOH) with β-Cyclodextrin (β-CD) acs.org

Parameter Value
Stoichiometry 1:1 (β-CD/1-NpOH)
Entry Rate Constant (kentry) (4.7 ± 1.9) × 10⁸ M⁻¹ s⁻¹

Prediction of Enantioselectivity

Predicting the enantioselectivity of a reaction that produces a chiral molecule like this compound is a significant challenge in computational chemistry. rsc.org The goal is to accurately calculate the small energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers. This energy difference determines the enantiomeric ratio (er) of the products.

Computational pipelines have been developed to tackle this challenge. rsc.org These approaches often involve:

Conformational Search: Identifying all relevant low-energy conformations of the transition states. Missing a key low-energy structure can lead to incorrect predictions. rsc.org

Quantum Chemical Calculations: Using high-level quantum chemistry methods to accurately compute the free energies of the identified transition state conformers.

For example, in asymmetric catalysis, multi-level computational approaches can be used to model the catalyst-substrate complex. rsc.org By considering an ensemble of transition state conformations rather than relying on a single, intuitive model, these methods can more accurately reproduce experimental enantiomeric ratios. rsc.org The development of libraries and software that automate the generation of conformers and transition state structures is crucial for the high-throughput screening of catalysts and the prediction of enantioselectivity for the synthesis of chiral alcohols like this compound. rsc.org

Conformational Analysis and Molecular Dynamics

The three-dimensional shape, or conformation, of this compound is critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and the energy barriers for rotation around single bonds. This is particularly important for understanding the relative orientation of the naphthyl group and the hydroxyethyl (B10761427) side chain.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com By simulating the motions of atoms and molecules, MD can explore the conformational landscape of this compound in different environments, such as in various solvents. mdpi.comresearchgate.net For instance, MD simulations can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonding networks are formed and broken. researchgate.net

In the context of crystal growth, MD simulations have been used to predict the crystal shape of naphthalene (B1677914) grown from an ethanol solution. rsc.org These simulations can model the growth of different crystal faces, providing insights into the crystallization process at a molecular level. rsc.org Similarly, MD simulations can be used to study the stability of lipid nanoparticles in the presence of ethanol, showing how the solvent can penetrate and destabilize the particle structure. mdpi.com This highlights the importance of understanding solvent-solute interactions at a dynamic, molecular level, which is crucial for processes involving this compound.

Applications in Pharmaceutical and Agrochemical Intermediates Research

Synthesis of HMG-CoA Reductase Inhibitors (Statins)

(S)-1-(1-Naphthyl)ethanol is a key chiral drug intermediate in the production of mevinic acid analogs, which are potent inhibitors of HMG-CoA reductase. nih.gov This enzyme plays a critical role in the biosynthesis of cholesterol, and its inhibition is a primary strategy for managing hypercholesterolemia. Statins are a class of lipid-lowering drugs that function through this mechanism. nih.gov

The synthesis of these valuable pharmaceuticals often involves the stereoselective reduction of a corresponding ketone to yield the chiral alcohol. Research has demonstrated the successful whole-cell bioreduction of 1-acetonaphthone to produce enantiopure (S)-1-(1-Naphthyl)ethanol. nih.gov In one study, the microorganism Pichia kudriavzevii was identified as being highly effective for this biotransformation. nih.gov Optimization of the reaction parameters led to significant yields and high enantiomeric excess, highlighting a green and efficient route to this crucial statin intermediate. nih.gov

Table 1: Bioreduction of 1-Acetonaphthone to (S)-1-(1-Naphthyl)ethanol using Pichia sp. nih.gov

ParameterValue
Conversion75%
Yield67%
Enantiomeric Excess100%

Precursor for Other Active Pharmaceutical Ingredients (APIs)

Beyond statins, 1-(1-Naphthyl)ethanol and its derivatives are instrumental in the synthesis of a range of other APIs. The chiral amine derivative, (R)-1-(1-naphthyl)ethylamine, is a particularly important intermediate. This amine can be synthesized from this compound through various chemical transformations.

One notable application is in the synthesis of Cinacalcet , a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. google.com The synthesis of Cinacalcet involves the reaction of (R)-1-(1-naphthyl)ethylamine with 3-[3-(trifluoromethyl)phenyl]propionaldehyde. google.com

Another significant API that can be synthesized from a related naphthyl precursor is Naftopidil . cjph.com.cn While some synthetic routes for Naftopidil start from naphthylglycidic ether, the underlying chiral naphthyl structure highlights the importance of this chemical class in developing cardiovascular drugs. cjph.com.cn Naftopidil is an α1-adrenoceptor antagonist used for the treatment of hypertension and benign prostatic hyperplasia.

Development of Agrochemicals and Fine Chemicals

The application of this compound extends to the agrochemical industry, where naphthalene (B1677914) derivatives are utilized in the synthesis of pesticides and other crop protection agents. wikipedia.org Naphthalenesulfonic acids, which can be derived from naphthalene, are used as dispersants in agricultural pesticide formulations. wikipedia.org While direct synthesis of specific, named agrochemicals from this compound is not extensively documented in readily available literature, its role as a versatile chemical intermediate suggests its potential in creating novel agrochemical structures. nih.gov

In the realm of fine chemicals, this compound serves as a precursor for various compounds, including dyes and fragrances. The naphthyl group is a common chromophore in many azo dyes , and by functionalizing the naphthalene core through intermediates like this compound, a wide spectrum of colors can be achieved for use in the textile and printing industries. nbinno.com

Research in Material Science for Polymers with Specific Optical Properties

The chiral nature of this compound makes it an attractive monomer for the synthesis of polymers with unique optical properties. Chiral polymers are known to exhibit chiroptical properties such as optical rotation and circular dichroism. These properties are valuable in applications like chiral separation, asymmetric catalysis, and in the development of advanced optical materials.

Research into chiral liquid crystals has shown that molecules containing a single chiral center, such as those derived from naphthyl moieties, can induce the formation of cholesteric phases with temperature-responsive helical structures. rsc.org These materials have potential applications in thermoresponsive sensors and optical switches. Although direct polymerization of this compound for these specific applications is an area of ongoing research, the principles established with similar chiral naphthyl derivatives suggest a promising future for this compound in material science. The incorporation of the bulky and rigid naphthyl group into a polymer backbone can significantly influence the material's thermal and optical properties. researchgate.net

Biochemical and Biological Activity Studies

Enzyme Interaction Studies

The primary area of study for 1-(1-Naphthyl)ethanol has been its interaction with enzymes, particularly in the context of its synthesis and its function as a precursor to pharmacologically active agents. The (S)-enantiomer of this compound is a key intermediate in the synthesis of mevinic acid analogs, which are known for their ability to lower cholesterol. nih.gov These analogs function as HMG-CoA reductase inhibitors, a critical enzyme in the cholesterol biosynthesis pathway. researchgate.net

Microbial enzymes have been a central focus of research for producing enantiomerically pure (S)-1-(1-Naphthyl)ethanol. Studies have successfully utilized ketoreductases from microorganisms to facilitate the bioreduction of 1-Acetonaphthone. One notable study identified the yeast Pichia kudriavzevii as a potent source of such an enzyme. nih.govresearchgate.net The whole-cell bioreduction process demonstrated high efficiency, and the enzyme responsible was further characterized.

The specific activity of the microbial enzyme from Pichia sp. was quantified in both its crude and partially purified forms, highlighting its efficiency in the biotransformation process. researchgate.net

Table 1: Specific Activity of Ketoreductase from Pichia sp.

Enzyme Form Specific Activity (U/mL) Purification Fold
Crude Enzyme 51.13 N/A

This table presents the specific activity of the microbial ketoreductase used in the biosynthesis of (S)-1-(1-Naphthyl)ethanol.

Another study identified Bacillus cereus WG3 as a potent strain for the resolution of racemic (RS)-1-(1-naphthyl)ethanol, showcasing the enantioselective conversion of the (R)-enantiomer into 1-acetonapthone, thereby producing pure (S)-1-(1-naphthyl)ethanol. researchgate.net

Studies on Metabolic Pathways

Investigations into the metabolic pathways involving this compound have primarily centered on its biosynthesis through microbial action. The metabolic process studied is the asymmetric reduction (bioreduction) of a ketone precursor, 1-Acetonaphthone, to the chiral alcohol, (S)-1-(1-Naphthyl)ethanol. nih.gov This pathway is a key example of a whole-cell biotransformation.

The process utilizes the metabolic machinery of microorganisms, such as Pichia kudriavzevii, to achieve high conversion rates and yields. nih.govresearchgate.net The efficiency of this microbial metabolic pathway was optimized by adjusting various parameters, leading to significant production of the target compound with excellent enantiomeric purity. researchgate.net

Table 2: Optimized Bioreduction of 1-Acetonaphthone by Pichia sp.

Parameter Value
Conversion 75%
Yield 67%

This table summarizes the outcomes of the optimized metabolic pathway for the production of (S)-1-(1-Naphthyl)ethanol using Pichia sp.

While the biosynthesis pathway in microorganisms has been a subject of study, the metabolic fate of this compound within the human body has not been extensively detailed in the reviewed literature. General ethanol (B145695) metabolism in humans proceeds through oxidative pathways involving alcohol dehydrogenase and aldehyde dehydrogenase, ultimately producing acetate (B1210297). wikipedia.orgresearchgate.net However, specific pathways for substituted alcohols like this compound are more complex and have not been fully elucidated.

Investigation of Potential Pharmacological Properties

The pharmacological interest in this compound stems largely from the activity of its downstream products. Specifically, (S)-1-(1-Naphthyl)ethanol is recognized for its role as a chiral intermediate for mevinic acid analogs, which are potent cholesterol-lowering agents. nih.govresearchgate.net

The established mechanism of action for these resulting compounds is the inhibition of HMG-CoA reductase. researchgate.net This enzyme catalyzes a rate-limiting step in cholesterol synthesis, and its inhibition is a proven strategy for managing hypercholesterolemia. Therefore, while not a therapeutic agent itself, this compound is a critical building block for drugs with significant pharmacological properties.

Direct investigations into the anti-inflammatory or anti-cancer properties of this compound itself are not prominent in the available scientific literature. Research in these areas has often focused on other derivatives of naphthol or on ethanol extracts of various plants which may contain a complex mixture of compounds. nih.govresearchgate.netnih.gov For instance, certain aminobenzylnaphthols, which are derivatives of naphthol, have shown cytotoxic properties against cancer cell lines, but this activity is not directly attributed to this compound. nih.gov

Industrial Research and Process Development Perspectives

Scale-Up of Enantioselective Synthesis Methods (e.g., Bioreactors)

The enantioselective synthesis of 1-(1-naphthyl)ethanol, particularly the (S)-enantiomer, is of significant industrial interest. Biocatalytic methods, employing whole microbial cells or isolated enzymes in bioreactors, have emerged as a promising approach due to their high enantioselectivity and operation under mild conditions. The successful scale-up of these bioprocesses from the laboratory bench to an industrial scale is a critical step for commercial viability.

A common strategy for scaling up bioreactor processes is a stepwise approach, moving from small-scale (e.g., 3-L) to intermediate and then to large-scale (e.g., 2,500-L) bioreactors nih.gov. This methodical progression helps to mitigate the risks associated with large-scale production by allowing for the identification and resolution of potential issues at each stage nih.gov. A key parameter that is often kept constant during scale-up is the volumetric mass transfer coefficient (KLa), which is crucial for ensuring adequate oxygen supply in aerobic fermentations bionet.com.

Fed-batch fermentation is a widely used technique in industrial bioprocesses to achieve high cell densities and, consequently, high product titers eppendorf.com. In the context of producing chiral alcohols like this compound, a fed-batch strategy involves the controlled addition of a concentrated feed solution during the fermentation process eppendorf.com. This approach allows for the maintenance of optimal substrate concentrations, avoiding substrate inhibition and maximizing the productivity of the biocatalyst.

Several microorganisms have been identified for their potential in the enantioselective reduction of 1-acetonaphthone to (S)-1-(1-naphthyl)ethanol. For instance, the yeast Pichia kudriavzevii has demonstrated the ability to produce (S)-1-(1-naphthyl)ethanol with a good conversion rate of 75% and an excellent enantiomeric excess of 100% after optimization of process parameters nih.gov. Similarly, a strain of Bacillus cereus has been shown to yield (S)-1-(1-naphthyl)ethanol with a 95% yield and 80% enantiomeric excess through the resolution of a racemic mixture researchgate.net. The table below summarizes the performance of different microbial systems at the laboratory scale, providing a basis for selecting suitable candidates for industrial scale-up.

MicroorganismSubstrateProductConversion (%)Yield (%)Enantiomeric Excess (%)Optimal pHOptimal Temperature (°C)Reference
Pichia kudriavzevii1-Acetonaphthone(S)-1-(1-naphthyl)ethanol7567100-- nih.gov
Bacillus cereus WG3(R)-1-(1-naphthyl)ethanol(S)-1-(1-naphthyl)ethanol8695807.030 researchgate.net
Rhodotorula glutinis1-Acetonaphthone(S)-1-(1-naphthyl)ethanol---6.532 researchgate.net

The successful translation of these laboratory-scale results to an industrial setting hinges on careful optimization of bioreactor design and operating conditions, including agitation speed, aeration rate, pH, and temperature control, to ensure consistent and reproducible performance at a larger scale.

Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly being integrated into the chemical industry to develop more sustainable and environmentally friendly processes. The production of this compound is no exception, with a growing emphasis on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Biocatalysis is inherently a green technology. The use of enzymes or whole-cell biocatalysts for the synthesis of chiral alcohols offers several advantages from a green chemistry perspective nih.gov. These reactions are typically carried out in aqueous media under mild conditions of temperature and pH, which reduces the energy consumption and the need for harsh chemical reagents associated with traditional chemical synthesis nih.govlongdom.org. Furthermore, biocatalysts are biodegradable and non-toxic, further minimizing the environmental footprint of the process nih.gov.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product science-revision.co.ukprimescholars.com. Reactions with high atom economy are those that maximize the incorporation of reactant atoms into the final product, thereby minimizing the generation of waste science-revision.co.ukprimescholars.com. In the context of this compound synthesis, biocatalytic reductions of 1-acetonaphthone can exhibit high atom economy, as the main byproducts are often water or other small, innocuous molecules. This contrasts with some traditional chemical methods that may involve the use of stoichiometric reagents, leading to the formation of significant amounts of inorganic salts or other waste products.

The table below outlines several green chemistry principles and their application in the production of this compound.

Green Chemistry PrincipleApplication in this compound Production
Catalysis Utilization of highly selective biocatalysts (enzymes or whole cells) to replace stoichiometric reagents. nih.gov
Safer Solvents and Auxiliaries Preference for aqueous reaction media or the use of green solvents like ethanol (B145695) or 2-methyltetrahydrofuran for reactions and extractions. nih.gov
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure, which is characteristic of biocatalytic processes, reduces energy consumption. longdom.org
Use of Renewable Feedstocks The potential to use renewable resources as substrates for the biocatalyst and for the production of the starting material, 1-acetonaphthone.
Reduce Derivatives Asymmetric synthesis via biocatalysis directly produces the desired enantiomer, avoiding the need for protecting groups and multiple reaction steps.
Real-time Analysis for Pollution Prevention Implementation of in-line monitoring of bioreactor parameters to ensure optimal performance and prevent batch failures, which would lead to waste generation.

By embracing these green chemistry approaches, the industrial production of this compound can be made more sustainable, environmentally responsible, and economically competitive.

Cost-Effectiveness and Environmental Impact of Production Methods

A comprehensive assessment of the cost-effectiveness and environmental impact of different production methods is crucial for the industrial-scale manufacturing of this compound. While traditional chemical synthesis routes may offer high throughput, they often come with significant economic and environmental costs. Biocatalytic processes, on the other hand, present a potentially more sustainable and cost-effective alternative in the long run.

Techno-economic analyses of biocatalytic processes for the production of other chemicals provide valuable insights into the potential cost structure for this compound. For instance, in the production of cellulosic ethanol, the feedstock cost is a major component of the total production cost nrel.gov. Similarly, a techno-economic assessment of a biocatalytic process for chiral amine production revealed that the cost of cofactors, such as NADP+, can be a significant factor researchgate.net. The table below provides a hypothetical breakdown of the production costs for this compound via a biocatalytic route, based on data from related bio-based chemical production processes.

Cost ComponentEstimated Contribution to Total Production Cost (%)Key Influencing Factors
Feedstock (1-Acetonaphthone) 40 - 60Market price of the starting material, purity requirements.
Capital Costs (Depreciation) 20 - 30Bioreactor size and complexity, downstream processing equipment.
Operating Costs 15 - 25Energy consumption, nutrient media for biocatalyst, labor, waste treatment.
Biocatalyst (Enzyme/Cells) 5 - 15Cost of enzyme production or cell cultivation, reusability of the biocatalyst.

From an environmental perspective, biocatalytic methods generally offer a more favorable profile compared to their chemical counterparts. The use of renewable resources and milder reaction conditions can lead to a reduction in greenhouse gas emissions and other environmental impacts nih.gov. Life cycle assessments of bioethanol production have shown that it can have a positive impact on reducing global warming potential compared to fossil fuels. However, other environmental aspects, such as ecotoxicity and eutrophication, also need to be considered for a complete environmental impact assessment.

The environmental benefits of biocatalysis extend to waste reduction. The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction mixtures and simpler purification processes. This, in turn, reduces the amount of waste generated and the associated disposal costs. Furthermore, the biodegradable nature of biocatalysts and the potential for recycling reaction media contribute to a more circular and sustainable manufacturing process.

Q & A

Basic: What are the key physicochemical properties of 1-(1-Naphthyl)ethanol, and how are they experimentally determined?

This compound is a secondary alcohol with the molecular formula C₁₂H₁₂O (molecular weight: 172.22 g/mol). Key properties include:

  • Appearance : White to pale-yellow crystalline solid or powder .
  • Melting Point : 63–65°C .
  • Solubility : Soluble in ethanol, acetone, dichloromethane, and methanol (>5 mg/mL), with limited solubility in water .
  • Purity : Typically >98% by HPLC or GC analysis, validated via spectroscopic methods (e.g., NMR, IR) .

Methodological Tip : Use differential scanning calorimetry (DSC) for precise melting point determination and reverse-phase HPLC with UV detection for purity assessment. Solubility can be quantified via saturation shake-flask experiments .

Basic: What synthetic routes are commonly employed to prepare this compound?

The compound is typically synthesized via:

  • Grignard Reaction : Reaction of 1-naphthylmagnesium bromide with acetaldehyde, followed by acidic workup .
  • Reduction of Ketones : Catalytic hydrogenation (e.g., Pd/C, H₂) or borohydride reduction of 1-acetylnaphthalene .

Optimization : For enantioselective synthesis, chiral catalysts like atropisomeric 4-dialkylaminopyridines (e.g., 8d ) achieve kinetic resolution (KR) with high enantiomeric excess (e.g., >90% ee) via esterification with isobutyric anhydride .

Advanced: How can computational modeling guide the design of enantioselective synthesis for this compound?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts transition-state geometries and enantioselectivity in KR reactions. For example:

  • Catalyst Design : Modifying the aryl group of 4-dialkylaminopyridine catalysts (e.g., replacing phenyl with 3,5-dimethylphenyl) improves selectivity by stabilizing key transition states through steric and electronic effects .
  • Deuterium Isotope Effects : Computational studies reveal isotope effects (kH/kD) in esterification, guiding mechanistic insights into rate-determining steps .

Validation : Compare computed enantiomeric ratios (ER) with experimental HPLC or chiral GC data .

Advanced: What analytical techniques are critical for characterizing this compound derivatives?

  • LC-MS/MS : Confirms molecular ion peaks (e.g., m/z 285.1289 for 1-(1-naphthyl)-5-phenyl-2,4-pentadien-1-one) and fragmentation patterns .
  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes regioisomers and verifies stereochemistry (e.g., coupling constants for diastereomers) .
  • X-ray Crystallography : Resolves absolute configuration for chiral derivatives .

Best Practice : Use deuterated solvents (e.g., CDCl₃) for NMR and high-resolution mass spectrometry (HRMS) for exact mass validation .

Advanced: How do structural modifications of this compound impact its biological activity?

  • Antimicrobial Activity : Substitution at the hydroxyl group (e.g., esterification) enhances lipophilicity and bacterial membrane penetration. For example, acetylated derivatives show improved Gram-positive bacterial inhibition .
  • SAR Studies : Introducing electron-withdrawing groups (e.g., nitro) on the naphthyl ring modulates redox potential and cytotoxicity .

Experimental Design : Use MIC (minimum inhibitory concentration) assays and molecular docking to correlate structure with activity .

Basic: What safety protocols are essential for handling this compound?

  • Hazards : Toxic if ingested or inhaled; causes skin/eye irritation .
  • Storage : Keep in airtight containers at room temperature, protected from light and moisture .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis or purification .

Emergency Response : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: What environmental risks are associated with this compound, and how can they be mitigated?

  • Ecotoxicology : Limited data exist, but naphthalene derivatives are known for persistence and potential bioaccumulation. Conduct Daphnia magna acute toxicity assays (EC₅₀) and OECD 301 biodegradability tests .
  • Green Chemistry : Replace traditional solvents with ionic liquids or supercritical CO₂ in synthesis to reduce waste .

Regulatory Compliance : Follow REACH guidelines for environmental risk assessment .

Advanced: How can biocatalytic methods improve the sustainability of this compound production?

  • Enzyme Screening : Lipases (e.g., Candida antarctica Lipase B) enable enantioselective acylations under mild conditions (e.g., 30°C, pH 7) .
  • Process Optimization : Use continuous-flow reactors to enhance reaction efficiency and reduce solvent use .

Validation : Monitor enantioselectivity via chiral HPLC and compare turnover numbers (TON) with traditional methods .

Future Research Directions

Biocatalyst Engineering : Develop thermostable mutants of lipases for high-temperature KR reactions.

Environmental Fate Studies : Investigate photodegradation pathways using LC-QTOF-MS .

Therapeutic Applications : Explore anticancer activity via apoptosis assays (e.g., Annexin V staining) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.